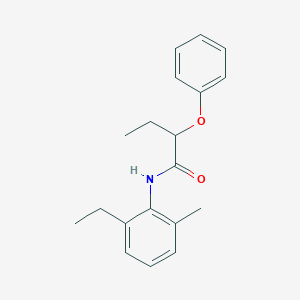
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide, also known as CMAP, is a chemical compound that has been widely studied for its potential therapeutic applications. CMAP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of effects on the body's endocannabinoid system. In
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide increases the levels of endocannabinoids in the body, which can have a range of effects on the endocannabinoid system. Endocannabinoids are known to have analgesic, anti-inflammatory, and anxiolytic effects, among others.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has also been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. It has also been investigated for its potential in treating addiction, with studies showing it can reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide for lab experiments is its specificity for FAAH. This allows researchers to investigate the effects of inhibiting FAAH specifically, without affecting other enzymes or pathways in the body. However, N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide does have some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide. One area of interest is its potential in treating chronic pain, which remains a major unmet medical need. N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide may also have potential in treating other conditions such as anxiety disorders and inflammatory bowel disease. Further research is also needed to investigate the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide in humans.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide involves the reaction of 2-phenylbutyric acid with 5-chloro-2-methoxyaniline in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide (DMF) and triethylamine, followed by acetic anhydride and triethylamine to yield the final product. The purity of the compound can be achieved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has been extensively studied for its potential therapeutic applications in a range of conditions, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of neuropathic and inflammatory pain, and to reduce anxiety-like behavior in rodents. N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide has also been investigated for its potential anti-inflammatory effects, with studies showing it can reduce the production of pro-inflammatory cytokines in vitro.
Propiedades
Nombre del producto |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-14(12-7-5-4-6-8-12)17(20)19-15-11-13(18)9-10-16(15)21-2/h4-11,14H,3H2,1-2H3,(H,19,20) |
Clave InChI |
HWGFUVWMPVGKQP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![1-[(2-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B258741.png)


![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)





![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)